molecular formula C21H26FN5O2 B2707135 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1226428-39-2

2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2707135
CAS No.: 1226428-39-2
M. Wt: 399.47
InChI Key: BIANZAZJHYIVAW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone is a synthetic organic compound that features a fluorophenyl group, a morpholinopyrimidine moiety, and a piperazine ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.

    Morpholinopyrimidine Synthesis: The morpholinopyrimidine moiety can be constructed via condensation reactions between pyrimidine derivatives and morpholine.

    Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the morpholinopyrimidine-piperazine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine or morpholine rings.

    Reduction: Alcohol derivatives of the ethanone moiety.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals or as a research chemical.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1-(4-(4-methylpiperazin-1-yl)ethanone: Lacks the morpholinopyrimidine moiety.

    1-(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone: Lacks the fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group, morpholinopyrimidine moiety, and piperazine ring in 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone may confer unique biological properties, such as enhanced binding affinity or selectivity for certain targets, compared to similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2/c1-16-14-19(25-10-12-29-13-11-25)24-21(23-16)27-8-6-26(7-9-27)20(28)15-17-2-4-18(22)5-3-17/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANZAZJHYIVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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